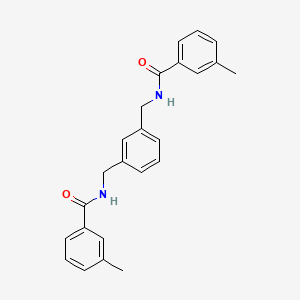![molecular formula C17H17Cl2N3S2 B14932444 3-[(2,6-dichlorobenzyl)sulfanyl]-5-(4,5-dimethylthiophen-3-yl)-4-ethyl-4H-1,2,4-triazole](/img/structure/B14932444.png)
3-[(2,6-dichlorobenzyl)sulfanyl]-5-(4,5-dimethylthiophen-3-yl)-4-ethyl-4H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-DICHLOROBENZYL [5-(4,5-DIMETHYL-3-THIENYL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL] SULFIDE is a complex organic compound characterized by its unique molecular structure This compound features a dichlorobenzyl group, a dimethyl-thienyl group, and a triazolyl sulfide moiety
Preparation Methods
The synthesis of 2,6-DICHLOROBENZYL [5-(4,5-DIMETHYL-3-THIENYL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL] SULFIDE involves multiple steps. The synthetic route typically starts with the preparation of the dichlorobenzyl precursor, followed by the introduction of the dimethyl-thienyl group through a series of coupling reactions. The final step involves the formation of the triazolyl sulfide moiety under specific reaction conditions. Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols or other reduced forms.
Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,6-DICHLOROBENZYL [5-(4,5-DIMETHYL-3-THIENYL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL] SULFIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Compared to other similar compounds, 2,6-DICHLOROBENZYL [5-(4,5-DIMETHYL-3-THIENYL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL] SULFIDE is unique due to its specific combination of functional groups. Similar compounds include:
Dichlorobenzyl derivatives: These compounds share the dichlorobenzyl group but differ in other functional groups.
Thienyl derivatives: These compounds contain the thienyl group but may have different substituents.
Triazolyl sulfides: These compounds have the triazolyl sulfide moiety but vary in other parts of the molecule.
This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H17Cl2N3S2 |
|---|---|
Molecular Weight |
398.4 g/mol |
IUPAC Name |
3-[(2,6-dichlorophenyl)methylsulfanyl]-5-(4,5-dimethylthiophen-3-yl)-4-ethyl-1,2,4-triazole |
InChI |
InChI=1S/C17H17Cl2N3S2/c1-4-22-16(12-8-23-11(3)10(12)2)20-21-17(22)24-9-13-14(18)6-5-7-15(13)19/h5-8H,4,9H2,1-3H3 |
InChI Key |
SKXRXAPGSOLQLR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC2=C(C=CC=C2Cl)Cl)C3=CSC(=C3C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




methanone](/img/structure/B14932379.png)
![2-{[4-ethyl-5-(1-ethyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B14932383.png)
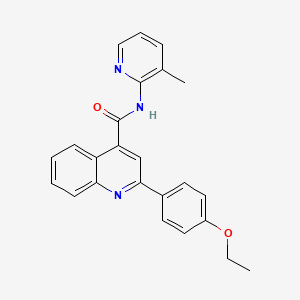
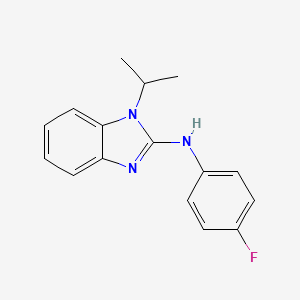
![6-Methyl-1-{[4-(2-methylpropyl)phenyl]sulfonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B14932417.png)
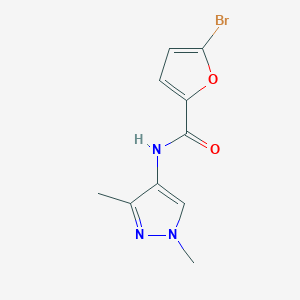
![2-[(2-Methoxybenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B14932433.png)
![(4,5-dimethylthiophen-3-yl)[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B14932451.png)
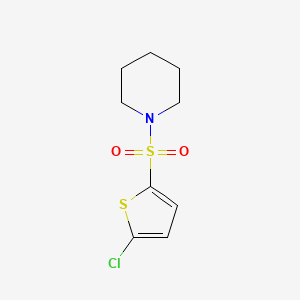
![3-(2,6-dichlorophenyl)-5-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-4-carboxamide](/img/structure/B14932462.png)
![6-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B14932467.png)
